molecular formula C7H11N3O4 B14027074 methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate

methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate

Cat. No.: B14027074
M. Wt: 201.18 g/mol
InChI Key: FAFWVWDWMIPWQR-JKUQZMGJSA-N
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Description

Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a complex organic compound that features an azido group, a hydroxymethyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves multiple steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a protected sugar derivative.

    Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.

    Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base.

    Cyclization: Formation of the tetrahydrofuran ring is achieved through cyclization reactions, which may involve acid or base catalysis.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium azide for azidation, various nucleophiles for substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Bioconjugation: The azido group allows for click chemistry applications, facilitating the attachment of various biomolecules for research purposes.

Mechanism of Action

The mechanism of action of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate depends on its specific application. For instance, in medicinal chemistry, the azido group can be reduced to an amine, which may interact with biological targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Lacks the azido group, making it less reactive in certain chemical reactions.

    Methyl (2R,4S,5R)-4-azido-5-(methoxymethyl)tetrahydrofuran-2-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.

Uniqueness

Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is unique due to the presence of both an azido group and a hydroxymethyl group, which provide versatile reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolane-2-carboxylate

InChI

InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3/t4-,5+,6-/m0/s1

InChI Key

FAFWVWDWMIPWQR-JKUQZMGJSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]([C@@H](O1)CO)N=[N+]=[N-]

Canonical SMILES

COC(=O)C1CC(C(O1)CO)N=[N+]=[N-]

Origin of Product

United States

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